3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide
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Overview
Description
The compound “3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide” is a derivative of benzotriazole . Benzotriazole derivatives have been studied for their choleretic activity . Choleretic compounds stimulate the liver to produce bile, a digestive fluid that helps in the digestion and absorption of fats .
Synthesis Analysis
The synthesis of benzotriazole derivatives involves structural modifications to enhance their choleretic activity . For instance, a set of new benzotriazolyl alkanoic and alkenoic acids was prepared and tested in rats . The influence of nature and position of substituents was shown in some cases .Molecular Structure Analysis
The molecular structure of benzotriazole derivatives is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Benzotriazol-1-yl-sulfonyl azide has been used for diazotransfer and preparation of azidoacylbenzotriazoles . The efficient syntheses of various amides, azido protected peptides, esters, ketones, and thioesters is reported together with a wide range of azides (including α-azido acids from α- amino acids in partially aqueous conditions) and diazo compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazole derivatives can be computed using PubChem . The molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count are some of the computed properties .Mechanism of Action
Target of Action
Compounds with a benzotriazole moiety have been known to interact with various biological targets .
Mode of Action
Benzotriazole derivatives have been known to exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer effects .
Biochemical Pathways
Benzotriazole derivatives have been known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
A study on a similar compound, 8-[(1h-benzotriazol-1-yl)amino]octanoic acid, showed a biphasic time-concentration profile, relatively low clearance, and a prolonged elimination half-life .
Result of Action
Benzotriazole derivatives have been known to exhibit diverse biological activities, which would result in various molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and presence of other molecules can potentially influence the action of benzotriazole derivatives .
Safety and Hazards
Future Directions
The future directions in the study of benzotriazole derivatives could involve further investigation of their choleretic activity and the influence of structural modifications . Additionally, the synthesis of new benzotriazolyl alkanoic and alkenoic acids and their testing in rats could provide more insights .
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-12-6-5-11(13(18)9-12)10-19-21-16(24)7-8-23-15-4-2-1-3-14(15)20-22-23/h1-6,9-10H,7-8H2,(H,21,24)/b19-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVDXUCHWGXYNY-VXLYETTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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